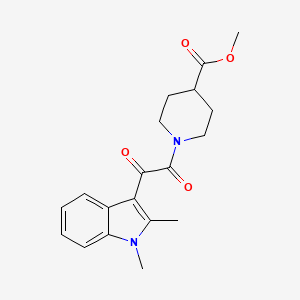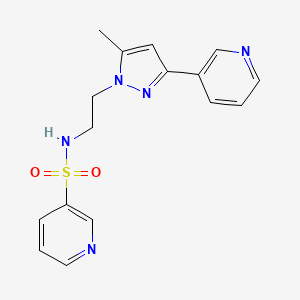
methyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "methyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate" often involves multi-step chemical processes that incorporate the functional groups of piperidine and indole. For instance, synthesis techniques may involve the reaction of salicylaldehyde, diethyl malonate, and piperidine in a one-pot, three-component reaction, as illustrated in the synthesis of similar compounds (Khan et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by specific interactions such as hydrogen bonding and C-H…π interactions. These interactions play a crucial role in stabilizing the molecular structure and influencing the compound's crystallization and physical properties. An example of a related compound shows hydrogen-bonded dimers in the crystal lattice, held together by C-H...π and C-H...O interactions (Khan et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving "this compound" and similar compounds can vary widely, depending on the functional groups present and the reaction conditions. These compounds can undergo reactions typical of esters, carboxylic acids, and indoles, including nucleophilic substitution and condensation reactions. The specific reactivity is influenced by the steric and electronic properties of the substituents on the indole and piperidine rings.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are determined by the molecular structure and intermolecular interactions. For instance, the crystallization behavior and solubility in various solvents can be significantly affected by the presence of hydrogen bonding and C-H…π interactions, as observed in structurally related compounds (Khan et al., 2013).
Applications De Recherche Scientifique
Synthesis and Antiviral Activity : The compound and its derivatives have been investigated for antiviral activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). However, most synthesized compounds showed limited activity against these viruses. Two specific derivatives demonstrated micromolar activities against a human hepatoma cell line sensitive to HCV infection (Ivashchenko et al., 2014).
Pharmaceutical Manufacturing : This compound has been utilized in the manufacturing process of peptide-like amorphous drugs, specifically in the development of diabetes medications. A process suitable for large-scale production of this compound as a drug for treating diabetes has been established (Sawai et al., 2010).
Electrochemical Studies : Novel compounds bearing this chemical structure have been synthesized and characterized for their electrochemical behavior using techniques like polarography and cyclic voltammetry. The study sheds light on the reduction mechanism of these compounds in acidic and basic mediums (Naik et al., 2013).
Selective Serotonin Antagonists : Derivatives of this compound have been synthesized and studied as selective, centrally acting serotonin 5-HT2 antagonists. This research is significant in the context of developing drugs that can selectively target serotonin receptors (Andersen et al., 1992).
Fungal Metabolite Isolation : In a study of antifungal metabolites, compounds of mixed biogenesis, including derivatives of this compound, were isolated from the culture of the basidiomycete Aporpium caryae. This contributes to our understanding of naturally occurring substances with potential antifungal properties (Levy et al., 2000).
Propriétés
IUPAC Name |
methyl 1-[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-16(14-6-4-5-7-15(14)20(12)2)17(22)18(23)21-10-8-13(9-11-21)19(24)25-3/h4-7,13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSNZBVWQNXAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC(CC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2481291.png)
![N-[(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2481295.png)


![5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)
![N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2481301.png)

![(Z)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2481303.png)
![Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2481304.png)
![Methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2481305.png)

